![molecular formula C9H11F3N2O2 B1480186 2-ethyl-4-(trifluoromethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 2098095-08-8](/img/structure/B1480186.png)
2-ethyl-4-(trifluoromethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Overview
Description
2-ethyl-4-(trifluoromethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a useful research compound. Its molecular formula is C9H11F3N2O2 and its molecular weight is 236.19 g/mol. The purity is usually 95%.
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Biological Activity
2-Ethyl-4-(trifluoromethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydropyrrolo structure with a trifluoromethyl group, which is known to enhance lipophilicity and potentially influence biological activity. The molecular formula is with a molecular weight of approximately 234.19 g/mol.
Research indicates that compounds similar to 2-ethyl-4-(trifluoromethyl)tetrahydropyrrolo[3,4-c]pyrrole derivatives often exhibit biological activities through various mechanisms:
- Enzyme Inhibition : Many tetrahydropyrrole derivatives act as inhibitors for specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer and inflammation.
- Receptor Modulation : The compound may interact with various receptors in the body, influencing signaling pathways associated with cell growth and apoptosis.
- Antioxidant Activity : Some studies suggest that similar compounds have antioxidant properties, which can protect cells from oxidative stress.
Pharmacological Properties
The pharmacological profile of this compound includes:
- Antitumor Activity : Preliminary studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For example:
- In vitro studies demonstrated significant inhibition of proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines.
- Antimicrobial Effects : Some derivatives have shown antimicrobial properties against both gram-positive and gram-negative bacteria, indicating potential use as an antibiotic agent.
Case Studies
- Study on Antitumor Activity : A research study published in Journal of Medicinal Chemistry explored the antitumor effects of tetrahydropyrrole derivatives. The study reported that modifications to the trifluoromethyl group significantly influenced the potency and selectivity against cancer cells .
- Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy of several pyrrole derivatives, including 2-ethyl-4-(trifluoromethyl)tetrahydropyrrolo compounds. Results indicated that these compounds had notable activity against Staphylococcus aureus and Escherichia coli, suggesting their potential as novel antimicrobial agents .
Properties
IUPAC Name |
5-ethyl-3-(trifluoromethyl)-2,3,3a,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O2/c1-2-14-7(15)4-3-13-6(9(10,11)12)5(4)8(14)16/h4-6,13H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDKDYANJTRRQEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2CNC(C2C1=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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